ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate chemical properties
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. As a derivative of the versatile imidazole scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, details a primary synthetic route via aza-Michael addition, outlines expected spectral properties for structural confirmation, and discusses its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this heterocyclic intermediate.
Introduction
The imidazole ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The N-substituted imidazole derivatives, in particular, are of significant interest due to their diverse pharmacodynamic properties, finding application as antimicrobial agents, immunosuppressants, and aldehyde dehydrogenase inhibitors.[1] Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate belongs to this important class of molecules. It incorporates the 2-methylimidazole moiety, which is sterically and electronically distinct from unsubstituted imidazole, linked via a flexible propanoate chain to an ethyl ester. This combination of a heterocyclic core and a reactive ester functional group makes it a versatile intermediate for further chemical modification and the synthesis of more complex target molecules. This guide aims to provide a detailed technical profile of this compound, grounded in established chemical principles and available data.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and appropriate analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | [2] |
| CAS Number | 18999-48-9 | [2][3] |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | |
| Physical Form | Solid | [2] |
| Boiling Point | 150 °C @ 0.9 mmHg | [2] |
| InChI Key | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | [2] |
| Typical Purity | ≥95% | [2] |
Synthesis and Mechanistic Insights
The construction of the N-alkylated imidazole core is a pivotal step. For ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, the most direct and efficient method is the aza-Michael addition reaction.
Primary Synthetic Route: Aza-Michael Addition
The synthesis involves the conjugate addition of 2-methylimidazole to ethyl acrylate.[4][5] In this reaction, the N-1 nitrogen of the imidazole ring acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). This reaction is highly regioselective, with the alkylation occurring specifically at the N-1 position of the imidazole ring, which is less sterically hindered and more nucleophilic than the N-3 position.
The reaction can be performed under various conditions, including uncatalyzed thermal methods or, more efficiently, with catalysis. Recent advancements have highlighted the use of enzymes, such as lipases or proteases, to catalyze this transformation under mild, environmentally friendly conditions.[1][4][6]
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Enzyme-Catalyzed Synthesis
This protocol is a representative methodology adapted from literature procedures for enzymatic Michael additions of imidazoles.[4][6] The use of an enzyme like Lipozyme offers high selectivity and avoids harsh reagents and byproducts.
Objective: To synthesize ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate using an immobilized lipase catalyst.
Materials:
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2-Methylimidazole
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Ethyl acrylate
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Immobilized Lipase (e.g., Lipozyme TL IM)
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Solvent (e.g., Pyridine or a less hazardous alternative like 2-MeTHF)
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Drying agent (e.g., Anhydrous MgSO₄)
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Silica gel for column chromatography
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Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
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Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in the chosen organic solvent.
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Initiation: Add ethyl acrylate (1.1 eq) to the solution, followed by the addition of the immobilized lipase catalyst (e.g., 10% by weight relative to the limiting reagent).
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Reaction: Seal the flask and stir the mixture at a controlled temperature (e.g., 45-50 °C) for 24-72 hours. The causality for using a slight excess of the acrylate is to ensure complete consumption of the more valuable imidazole starting material. The mild temperature is chosen to maintain the enzyme's catalytic activity.
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Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-methylimidazole spot is consumed.
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Workup: Upon completion, filter the reaction mixture to recover the immobilized enzyme catalyst, which can often be washed and reused.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This self-validating step ensures the removal of unreacted starting materials and any potential side products.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectral Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate based on its structure and data from analogous compounds.[1]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.0-7.5 (2H, d, imidazole CH), ~4.2 (2H, t, N-CH₂), ~4.1 (2H, q, O-CH₂), ~2.8 (2H, t, CH₂-COO), ~2.4 (3H, s, imidazole-CH₃), ~1.2 (3H, t, O-CH₂-CH₃). The disappearance of the acidic N-H proton from 2-methylimidazole is a key indicator of successful N-alkylation.[1] |
| ¹³C NMR | δ (ppm): ~172 (C=O), ~145 (imidazole C2), ~127 (imidazole CH), ~120 (imidazole CH), ~61 (O-CH₂), ~43 (N-CH₂), ~34 (CH₂-COO), ~21 (imidazole-CH₃), ~14 (O-CH₂-CH₃). The presence of the carbonyl peak confirms the integrity of the ester moiety.[1] |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 183.11. |
| Infrared (IR) | ν (cm⁻¹): ~1730 (C=O stretch, strong), ~2980 (C-H aliphatic stretch), ~1500-1600 (C=N, C=C ring stretches). |
Chemical Reactivity and Potential Applications
The molecule possesses two primary sites for chemical transformation, making it a useful synthetic intermediate.
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The Ethyl Ester Group: This functional group is susceptible to standard ester chemistry. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. It can also undergo amidation with various amines to generate a diverse library of amides or transesterification with other alcohols.
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The Imidazole Ring: The N-3 nitrogen atom of the imidazole ring retains its basic, pyridine-like character. It can act as a ligand to coordinate with metal centers or be protonated to form imidazolium salts.
Due to its hybrid structure, this compound is an excellent starting point for synthesizing molecules with potential applications in drug discovery. The carboxylic acid derivative (from hydrolysis) can be coupled with amines to form drug candidates, while the imidazole core can be used to mimic histidine residues or act as a metal-binding pharmacophore.
Caption: Potential chemical transformations of the title compound.
Safety and Handling
Proper handling is essential when working with any chemical reagent. The available safety data indicates the following hazards:
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
Recommended Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a well-defined N-substituted imidazole derivative with significant potential as a chemical intermediate. Its synthesis is readily achieved through a regioselective aza-Michael addition, with modern enzymatic methods offering a green and efficient route. Its chemical properties, defined by the reactive ester handle and the versatile imidazole core, make it an attractive building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. This guide provides the core technical information necessary for its effective use and further exploration in a research setting.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. [Link]
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PubMed. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]
-
Ovid. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]
-
ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]
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- 2. ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | 18999-48-9 [sigmaaldrich.com]
- 3. ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPANOATE | 18999-48-9 [chemicalbook.com]
- 4. The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
